

Phenylmethanimine: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanimine, also known as benzaldehyde imine, is a simple aromatic imine with the chemical formula C₆H₅CH=NH. Its fundamental structure, featuring a benzene ring attached to an imine functional group, makes it a valuable building block and a reactive intermediate in a multitude of organic syntheses. This technical guide provides an in-depth overview of **Phenylmethanimine**, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic characterization, and a summary of its reactivity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties

Phenylmethanimine is primarily encountered as a reactive intermediate, making the isolation of the pure substance challenging. Consequently, some of its physical properties, such as melting and boiling points, are not well-documented for the parent compound. However, extensive data exists for its derivatives and its characterization in solution and the gas phase.

Table 1: Physicochemical Properties of **Phenylmethanimine**



Property	Value	Source
CAS Number	16118-22-2	[1]
Molecular Formula	C7H7N	[1]
Molecular Weight	105.14 g/mol [1]	
IUPAC Name	phenylmethanimine	[1]
Synonyms	Benzenemethanimine, n- benzylideneamine, benzylimine, benzylidene- amine	[1]
Canonical SMILES	C1=CC=C(C=C1)C=N	[1]
InChIKey	AFDMODCXODAXLC- UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Phenylmethanimine**, especially given its reactive nature.

Table 2: Spectroscopic Data for **Phenylmethanimine** and its Derivatives



Spectroscopic Technique	Observed Data	Comments	Source
Mass Spectrometry (GC-MS)	m/z Top Peak: 104; m/z 2nd Highest: 105	For the parent Phenylmethanimine.	[1]
¹ H NMR	δ ~8.3-8.5 ppm (s, 1H, CH=N), δ ~7.2-7.9 ppm (m, Ar-H)	Characteristic chemical shifts for (E)-N-substituted-1-phenylmethanimine derivatives in CDCl ₃ . The exact shift of the imine proton can vary. For E-N-methyl-1-phenylmethanimine, the CH=N proton appears at δ 8.27 ppm.	[2]

Synthesis of Phenylmethanimine

Phenylmethanimine can be synthesized through several routes, most commonly via the condensation of benzaldehyde and an amine source or through the thermal decomposition of hydrobenzamide.

Synthesis via Condensation Reaction

A general and widely used method for the synthesis of imines is the condensation of an aldehyde with a primary amine. For the parent **Phenylmethanimine**, ammonia can be used as the amine source. The reaction is typically carried out in the presence of a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocol: General Synthesis of Imines

• Dissolve the aldehyde (e.g., benzaldehyde, 10 mmol) and the primary amine (10 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂, 10 mL).



- Add anhydrous sodium sulfate (15 mmol) to the reaction mixture to act as a dehydrating agent.
- Allow the reaction to proceed at ambient temperature for 24 hours.
- The product can be isolated by filtration to remove the drying agent, followed by recrystallization or removal of the solvent under vacuum to yield the anhydrous imine.[2]

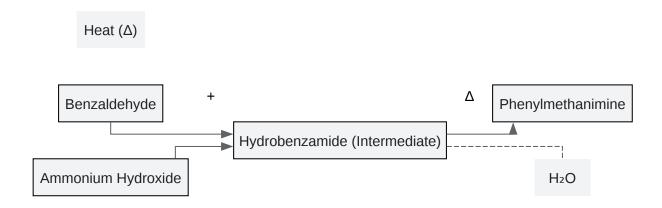
Synthesis via Thermal Decomposition of Hydrobenzamide

A facile method to generate **Phenylmethanimine**, particularly for gas-phase studies or for use as a reactive intermediate in solution, is the thermal decomposition of hydrobenzamide.[3]

Experimental Protocol: Generation of Phenylmethanimine from Hydrobenzamide

- Precursor Synthesis: Hydrobenzamide is first synthesized by the condensation of benzaldehyde and ammonium hydroxide solution. The resulting white solid is purified and its identity confirmed by NMR analysis.[3]
- Thermal Decomposition:
 - For Gas-Phase Generation: Place the solid hydrobenzamide in a glass tube and heat it to approximately 100°C. Ensure uniform heating along the path to the reaction or analysis chamber (e.g., an absorption cell for spectroscopy).[3]
 - For Solution-Phase Generation: The thermal behavior of hydrobenzamide in solution can be monitored by NMR spectroscopy at different temperatures to confirm the formation of Phenylmethanimine.[3]





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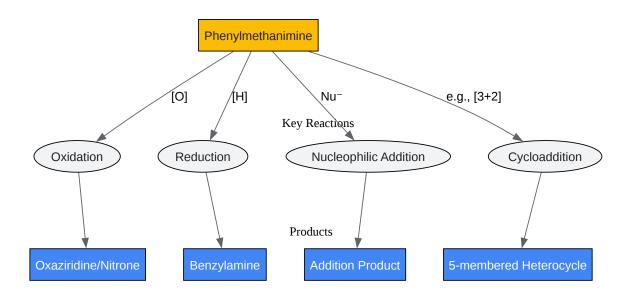
Caption: Synthesis of **Phenylmethanimine** via Hydrobenzamide Intermediate.

Reactivity and Chemical Transformations

Phenylmethanimine is a versatile intermediate in organic synthesis due to the reactivity of its imine functional group. It participates in a variety of chemical transformations.

- Oxidation: The imine can be oxidized to form the corresponding oxaziridine or nitrone.
- Reduction: Reduction of the imine functionality typically yields a primary amine, specifically benzylamine.
- Nucleophilic Addition: The electrophilic carbon of the C=N double bond is susceptible to attack by nucleophiles.
- Cycloaddition: Phenylmethanimine can undergo [3+2] cycloaddition reactions to form fivemembered heterocyclic rings.





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Caption: Key Chemical Transformations of **Phenylmethanimine**.

Biological Activity

To date, there is limited direct research on the specific biological activities and signaling pathways of **Phenylmethanimine** itself. However, its reduced form, benzylamine, and other related derivatives have been investigated for various pharmacological effects. For instance, benzylamine derivatives have shown potential as monoamine oxidase (MAO) inhibitors and possess anti-emetic properties. The biological relevance of **Phenylmethanimine** is more likely as a metabolic intermediate or a synthetic precursor to biologically active molecules rather than an active agent itself. Further research is required to elucidate any direct biological roles of **Phenylmethanimine**.

Conclusion



Phenylmethanimine is a fundamentally important aromatic imine that serves as a key reactive intermediate in organic synthesis. While its isolation can be challenging, methods for its in situ generation and characterization are well-established. Its rich reactivity allows for the synthesis of a wide array of nitrogen-containing compounds, highlighting its significance for researchers in synthetic and medicinal chemistry. This guide provides a foundational understanding of **Phenylmethanimine**, offering practical experimental insights and a summary of its chemical behavior.

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